Receptor Binding Affinity: Trospium Chloride Exhibits Sub-Nanomolar to Low Nanomolar Ki Across M1–M5 Subtypes with Consistent Potency
Trospium chloride demonstrates high-affinity binding across all five human recombinant muscarinic receptor subtypes, with reported Ki values ranging from 0.50 nM to 2.3 nM . In contrast, tolterodine exhibits more variable subtype affinity, with reported Ki values of 3.0 nM (M1), 3.8 nM (M2), 3.4 nM (M3), 5.0 nM (M4), and 3.4 nM (M5), representing approximately 1.5- to 10-fold lower affinity depending on the subtype [1]. This binding profile difference may translate to functional distinctions in tissues where muscarinic receptor subtype expression varies. The consistently sub-nanomolar to low nanomolar Ki of trospium across all subtypes suggests a uniform receptor engagement profile not observed with several comparator antimuscarinics .
| Evidence Dimension | Muscarinic receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.50–2.3 nM (M1–M5 human recombinant receptors) |
| Comparator Or Baseline | Tolterodine: Ki = 3.0 nM (M1), 3.8 nM (M2), 3.4 nM (M3), 5.0 nM (M4), 3.4 nM (M5) |
| Quantified Difference | Trospium Ki values approximately 1.5- to 10-fold lower (higher affinity) than tolterodine across M1–M5 subtypes |
| Conditions | Radioligand binding assays using human recombinant muscarinic M1–M5 receptors expressed in CHO cells |
Why This Matters
For in vitro pharmacology studies requiring consistent high-affinity muscarinic receptor blockade across all subtypes, trospium chloride provides a uniform binding profile with less subtype-to-subtype variability than comparator agents.
- [1] Nilvebrant, L., Andersson, K. E., Gillberg, P. G., et al. (1997). Tolterodine—a new bladder-selective antimuscarinic agent. European Journal of Pharmacology, 327(2-3), 195–207. View Source
